3-ethyl-6-(4-fluorophenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring, followed by the construction of the thiadiazine ring. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities .
Scientific Research Applications
3-ETHYL-6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-ETHYL-6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-6-(4-METHYLPHENYL)-7H-(1,2,4)TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(4-METHYLPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(3,4-DIMETHOXYPHENYL)-7H-(1,2,4)TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Uniqueness
The uniqueness of 3-ETHYL-6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethyl and fluorophenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C20H20FN5OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-ethyl-6-(4-fluorophenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20FN5OS/c1-3-16-23-24-20-26(16)25-17(13-7-9-14(21)10-8-13)18(28-20)19(27)22-15-6-4-5-12(2)11-15/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
NFZMRMDAYCMYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.